(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a 2-chlorobenzylidene and a 4-ethoxyphenyl group
Properties
Molecular Formula |
C19H14ClN3O2S |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14ClN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11- |
InChI Key |
AIQAVOHOZNXQTH-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core structure. The final step involves the formation of the benzylidene moiety through a Knoevenagel condensation reaction with 2-chlorobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolotriazoles.
Scientific Research Applications
(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The presence of the 4-ethoxyphenyl group in (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Biological Activity
The compound (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule belonging to the thiazolo-triazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a thiazole ring fused with a triazole moiety, which is known for its diverse pharmacological properties. The presence of the 2-chlorobenzylidene and 4-ethoxyphenyl substituents enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazolo[3,2-b][1,2,4]triazoles possess minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo studies. The PASS (Prediction of Activity Spectra for Substances) program was utilized to predict the anti-inflammatory activity of related compounds based on their structural characteristics. Results indicated probabilities ranging from 0.274 to 0.636 for exhibiting anti-inflammatory effects . Experimental evaluations showed that some thiazolo[3,2-b][1,2,4]triazoles provided up to 67% protection in animal models compared to 47% with indomethacin .
Anticancer Activity
The anticancer activity of this compound has also been explored. Compounds with similar structures were tested against various human cancer cell lines. Some showed notable tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin . This suggests that the compound may serve as a lead for developing new anticancer therapies.
Comparative Analysis of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 3.9 - 31.5 µg/ml against S. aureus | |
| Anti-inflammatory | Up to 67% protection in vivo | |
| Anticancer | Comparable potency to cisplatin |
Case Studies
- Antimicrobial Study : A series of thiazolo[3,2-b][1,2,4]triazoles were synthesized and evaluated for their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects.
- Anti-inflammatory Evaluation : In a controlled study involving R strain mice, several thiazolo-triazole derivatives were tested for their anti-inflammatory effects using established models. The compounds demonstrated significant protective effects compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
